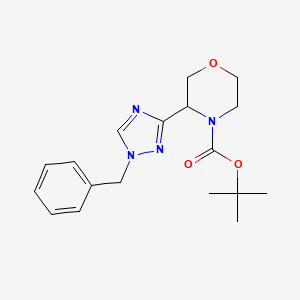

tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is a synthetic organic compound that features a morpholine ring substituted with a triazole moiety and a tert-butyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound.

Esterification: The final step involves the esterification of the morpholine derivative with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Triazole Ring Functionalization

The 1,2,4-triazole moiety is highly reactive, enabling transformations such as:

-

Nucleophilic Substitution : The N1-benzyl group can undergo deprotection under acidic conditions (e.g., HBr/AcOH) to yield a free triazole, which may participate in alkylation or acylation reactions .

-

Coordination Chemistry : The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Ru, Cu), forming stable complexes. For example, ruthenium-catalyzed cycloadditions with alkynes or azides are plausible .

Table 1: Triazole Ring Reactions

Morpholine Ring Reactivity

The morpholine ring undergoes characteristic reactions:

-

Ring-Opening : Acidic or basic hydrolysis cleaves the morpholine ring, producing amino alcohols. For example, HCl/EtOH at reflux yields ethanolamine derivatives .

-

Carbamate Hydrolysis : The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., TFA/DCM) to generate a secondary amine, enabling peptide coupling or further derivatization .

Table 2: Morpholine and Boc Group Reactions

Cross-Coupling and Conjugation

The compound’s hybrid structure allows selective modifications:

-

Suzuki-Miyaura Coupling : The benzyl group’s aryl ring can undergo cross-coupling with boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃) to install substituents like fluorophores or targeting moieties .

-

Amide Formation : The deprotected amine reacts with activated carboxylic acids (e.g., DMTMM coupling agents) to form peptidomimetics or prodrugs .

Table 3: Conjugation Reactions

Stability and Rearrangement

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

The compound's structure suggests it may interact with biological targets involved in cancer progression. Research indicates that triazole derivatives exhibit significant anticancer properties, particularly through the inhibition of tubulin polymerization. For instance, compounds similar to tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate have been shown to induce G2/M-phase arrest in cancer cell lines, leading to reduced cell proliferation .

Mechanism of Action

The mechanism involves binding to tubulin and disrupting microtubule dynamics, which is critical for cell division. Studies have demonstrated that triazole-based compounds can prevent microtubule formation in vitro, suggesting a pathway for further development as anticancer agents .

Antimicrobial Properties

Broad-Spectrum Activity

Research has identified triazole compounds as effective antimicrobial agents. The presence of the benzyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against various bacterial strains .

Case Studies

In vitro studies have shown that derivatives of triazoles exhibit activity against both Gram-positive and Gram-negative bacteria. The structure of this compound could potentially be optimized for improved antimicrobial effectiveness through structural modifications.

Agricultural Applications

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit sterol biosynthesis in fungi. The incorporation of morpholine and triazole functionalities in a single molecule could provide synergistic effects against fungal pathogens .

Research Findings

Field studies have indicated that triazole-based fungicides can significantly reduce disease incidence in crops while promoting plant growth under stress conditions. This dual action makes such compounds attractive for sustainable agricultural practices.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 3-(1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate: Lacks the benzyl group, which may affect its biological activity and solubility.

Benzyl 3-(1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate: Lacks the tert-butyl ester group, which may influence its stability and reactivity.

Uniqueness

Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is unique due to the combination of the triazole, morpholine, and tert-butyl ester groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and materials science.

Biologische Aktivität

tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a morpholine ring and a triazole moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes:

- A tert-butyl group that enhances lipophilicity.

- A triazole ring , known for its biological activity.

- A morpholine ring , which contributes to the compound's overall stability and interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit significant anticancer activity. In particular, this compound has been studied for its ability to inhibit cancer cell proliferation.

Mechanism of Action:

The triazole ring is believed to interfere with cellular processes such as:

- Cell cycle regulation : By affecting mitotic spindle formation.

- Apoptosis induction : Triggering programmed cell death in cancerous cells.

A study demonstrated that this compound significantly increased multipolar mitotic spindles in centrosome-amplified human cancer cells, leading to cell death through aberrant cell division .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural similarities to other known antimicrobial agents suggest it may inhibit bacterial growth through:

- Disruption of bacterial cell wall synthesis.

- Interference with nucleic acid metabolism.

Study 1: Anticancer Efficacy

In a recent study involving various cancer cell lines, this compound demonstrated an IC50 value in the micromolar range against several types of cancer cells. The results indicated a dose-dependent response with significant inhibition observed at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 12.5 |

| HeLa (Cervical) | 8.0 |

| A549 (Lung) | 15.0 |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Eigenschaften

IUPAC Name |

tert-butyl 3-(1-benzyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)22-9-10-24-12-15(22)16-19-13-21(20-16)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGCILIXBXNCMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=NN(C=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.